molecular formula C11H10BrNO B2944361 2-(3-Bromo-4-methylphenyl)-4-methyl-1,3-oxazole CAS No. 1955520-18-9

2-(3-Bromo-4-methylphenyl)-4-methyl-1,3-oxazole

Cat. No. B2944361
CAS RN: 1955520-18-9
M. Wt: 252.111
InChI Key: BRZOZQQPFNMSPH-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methylphenyl)-4-methyl-1,3-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Antibacterial and Anticonvulsant Activities

Oxazolidinones, a class including oxazole derivatives, are noted for their promising antibacterial properties. For example, 4-substituted 1,2,3-triazoles have been identified as novel oxazolidinone antibacterial agents with minimized activity against monoamine oxidase A, improving their safety profile (Reck et al., 2005). Additionally, 3-aminopyrroles, which can be synthesized from acetophenone and glycine derivatives leading to oxazole formations, showed significant anticonvulsant activity in various models, highlighting their potential as candidates for developing new antiepileptic drugs (Unverferth et al., 1998).

Coordination Chemistry and Catalysis

Oxazoline ligands, closely related to oxazoles, play a crucial role in coordination chemistry and asymmetric catalysis. These ligands exhibit versatile design, straightforward synthesis, and can significantly influence the stereochemical outcome of metal-catalyzed reactions (Gómez et al., 1999). The development of oxazoles through gold-catalyzed oxidation strategies demonstrates their utility in synthesizing complex structures efficiently (Luo et al., 2012).

Material Science and Organic Electronics

Oxazole compounds exhibit multifunctional applications ranging from organic light-emitting diodes (OLEDs) to nonlinear optical materials. Their electronic and structural properties have been extensively studied, showcasing their potential in various electronic applications (Irfan et al., 2018).

Synthesis and Fluorescent Applications

The synthesis of oxazole-4-carboxylate derivatives illustrates the potential of oxazoles in creating fluorescent probes, offering high yields and demonstrating reasonable fluorescence quantum yields. Such characteristics make them suitable for bioimaging and as fluorescent labels in peptide chains (Ferreira et al., 2010).

Anti-Inflammatory Properties

The synthesis of 2-(2-arylphenyl)benzoxazole derivatives has revealed their selectivity and potency as cyclooxygenase-2 (COX-2) inhibitors. These compounds have shown promising anti-inflammatory activity, comparable or superior to standard nonsteroidal anti-inflammatory drugs (NSAIDs), highlighting their potential in treating inflammation-related disorders (Seth et al., 2014).

properties

IUPAC Name

2-(3-bromo-4-methylphenyl)-4-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-7-3-4-9(5-10(7)12)11-13-8(2)6-14-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZOZQQPFNMSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CO2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-4-methylphenyl)-4-methyl-1,3-oxazole

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